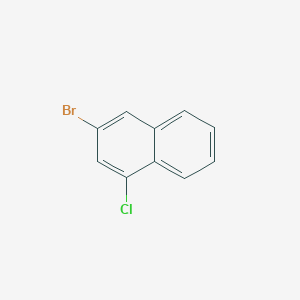

3-溴-1-氯萘

描述

3-Bromo-1-chloronaphthalene is a chemical compound that belongs to the naphthalene family of organic compounds. It has a molecular formula of C10H6BrCl .

Synthesis Analysis

A convenient and high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile also has been synthesised from 8-bromonaphthalene-1-carbonitrile via palladium-catalysed cyanation of the aryl bromide .Molecular Structure Analysis

The 3-Bromo-1-chloronaphthalene molecule contains a total of 19 bond(s). There are 13 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s) and 1 ten-membered ring(s) .Chemical Reactions Analysis

The reaction mixture was added saturated Na2SO3 solution (100 mL), stirred for 15 mins, and then extracted with ethyl acetate (3 x 1000 mL). The combined organic layers were washed with brine (500 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give a residue .Physical And Chemical Properties Analysis

3-Bromo-1-chloronaphthalene has a molecular weight of 241.51 g/mol. The color is a white solid, with a melting point of 87-88 °C and a boiling point of 150-160 °C (Press: 5-6 Torr). The storage condition is sealed in dry, room temperature. The density is 1.592±0.06 g/cm3 (Predicted) .科学研究应用

Accurate Experimental Structure of 1‐Chloronaphthalene

- Application Summary : This research focuses on the investigation of the structure of isolated 1‐chloronaphthalene using high-resolution chirped-pulse Fourier transform microwave (CP‐FTMW) spectroscopy .

- Methods of Application : The experiment involved a supersonic expansion and the use of CP‐FTMW spectroscopy in the 2‐8 GHz frequency range . The intensity of the spectrum allowed the researchers to observe all the heavy atoms isotopologues in natural abundance .

- Results : From the extensive experimental dataset, accurate structures for 1‐chloronaphthalene were derived using different methodologies and compared with related compounds .

Synthesis and Application of 1-bromo-8-chloronaphthalene

- Application Summary : 1-Bromo-8-Chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .

- Methods of Application : The synthesis involves the reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O . The reaction mixture was stirred, then extracted with ethyl acetate .

- Results : The residue was purified by column chromatography to give 1-bromo-8-chloronaphthalene . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .

Synthesis and Application of 1-bromo-8-chloronaphthalene

- Application Summary : This compound is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .

- Methods of Application : The synthesis involves the reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O . The reaction mixture was stirred, then extracted with ethyl acetate .

- Results : The residue was purified by column chromatography to give 1-bromo-8-chloronaphthalene . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .

Developments and Applications of α-bromonitrostyrenes

- Application Summary : α-bromonitrostyrenes are versatile intermediates in organic synthesis .

- Methods of Application : The synthesis and application of α-bromonitrostyrenes involve various organic reactions .

- Results : The use of α-bromonitrostyrenes has led to the development of various organic compounds .

Synthesis and Application of 1-bromo-8-chloronaphthalene

- Application Summary : This compound is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .

- Methods of Application : The synthesis involves the reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O . The reaction mixture was stirred, then extracted with ethyl acetate .

- Results : The residue was purified by column chromatography to give 1-bromo-8-chloronaphthalene . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .

Developments and Applications of α-bromonitrostyrenes

- Application Summary : α-bromonitrostyrenes are versatile intermediates in organic synthesis .

- Methods of Application : The synthesis and application of α-bromonitrostyrenes involve various organic reactions .

- Results : The use of α-bromonitrostyrenes has led to the development of various organic compounds .

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-1-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPDAEVSXKYYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634687 | |

| Record name | 3-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-chloronaphthalene | |

CAS RN |

325956-47-6 | |

| Record name | 3-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

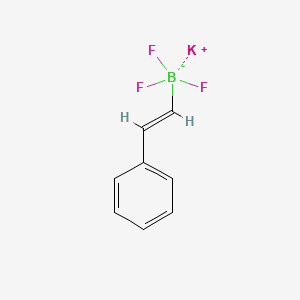

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)

![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)

![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)